An In-depth Technical Guide to N-(6-aminohexyl)acetamide
An In-depth Technical Guide to N-(6-aminohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-aminohexyl)acetamide is a chemical compound of interest in various scientific domains. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its known characteristics. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.
Chemical and Physical Properties
N-(6-aminohexyl)acetamide, with the IUPAC name N-(6-aminohexyl)acetamide, is a diamine derivative. Its fundamental properties are summarized below.
Table 1: General and Physical Properties of N-(6-aminohexyl)acetamide
| Property | Value | Source |
| IUPAC Name | N-(6-aminohexyl)acetamide | PubChem |
| CAS Number | 49631-88-1 | PubChem |
| Molecular Formula | C₈H₁₈N₂O | PubChem |
| Molecular Weight | 158.24 g/mol | PubChem |
| Melting Point | 78 - 80 °C | Sigma-Aldrich |
| Boiling Point | 221 °C | Sigma-Aldrich |
| logP (Octanol/Water Partition Coefficient) | < 0.3 (at 25 °C) | Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectroscopic data for N-(6-aminohexyl)acetamide is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers should verify these with experimental data.
Table 2: Predicted Spectroscopic Data for N-(6-aminohexyl)acetamide
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, methylene protons of the hexyl chain, and amine protons. The chemical shifts would be influenced by the adjacent functional groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the six distinct methylene carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an N-acetylated diamine. |
Experimental Protocols
Synthesis of N-(6-aminohexyl)acetamide via Selective Acetylation
This procedure focuses on the mono-acetylation of 1,6-hexanediamine using acetic anhydride under controlled pH conditions in an aqueous medium.
Materials:
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1,6-Hexanediamine
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Acetic Anhydride
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Hydrochloric Acid (6N)
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Sodium Bicarbonate (NaHCO₃)
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Deionized Water
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Ice Bath
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Magnetic Stirrer and Stir Bar
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pH meter or pH paper
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Standard laboratory glassware
Procedure:
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Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-hexanediamine (1 equivalent) in deionized water.
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Acidification: To the stirred solution, slowly add 6N HCl until the solution becomes homogeneous and the pH reaches approximately 1.5. This protonates both amino groups, preventing immediate reaction.
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Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
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Addition of Acetylating Agent: While vigorously stirring, slowly add acetic anhydride (0.8-1.0 equivalents) dropwise to the cooled solution. Maintaining a low temperature is crucial for selectivity.
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Neutralization and Reaction: After the addition of acetic anhydride, slowly add a saturated solution of sodium bicarbonate to neutralize the HCl and the acetic acid byproduct. The pH should be carefully monitored and adjusted to be slightly basic (pH 8-9) to facilitate the acylation of one amino group. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, the product can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(6-aminohexyl)acetamide.
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Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.
Diagram 1: Synthesis Workflow for N-(6-aminohexyl)acetamide
Caption: A flowchart illustrating the key steps for the synthesis of N-(6-aminohexyl)acetamide.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of N-(6-aminohexyl)acetamide in any signaling pathways. While its structural similarity to polyamines and other biologically active molecules might suggest potential interactions with biological systems, any such roles are speculative at this time and require experimental validation.
Safety and Handling
Based on the Safety Data Sheet (SDS) from Sigma-Aldrich, N-(6-aminohexyl)acetamide should be handled with care.
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General Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling the substance and prevent contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Storage: Keep the container tightly closed and store in a dry, locked-up, or restricted-access area. It is sensitive to moisture.
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First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash off with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, drink plenty of water. Seek medical attention if any symptoms persist.
Conclusion
N-(6-aminohexyl)acetamide is a chemical for which basic physical properties and a viable synthetic route are available. However, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization and, most notably, its biological function. This guide provides a foundational understanding of the compound and highlights areas where further research is needed to fully elucidate its properties and potential applications. As new research emerges, this document can be updated to reflect a more complete profile of this intriguing molecule.
